N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenyl ring, which is further connected to a phthalimide group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzo[d]thiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions. The phenyl ring is then introduced via a Suzuki coupling reaction using a boronic acid derivative.
The phthalimide group is usually introduced through a Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the N-alkylphthalimide. This intermediate can then be coupled with the benzo[d]thiazole derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins and enzymes, potentially inhibiting their activity. The phthalimide group can also interact with biological molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)acetamide: Lacks the phthalimide group, which may result in different biological activity and applications.
2-(1,3-dioxoisoindolin-2-yl)acetamide:
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to the combination of the benzo[d]thiazole and phthalimide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-20(13-26-22(28)14-7-1-2-8-15(14)23(26)29)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)30-21/h1-12H,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGIRAUKHRJPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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